Rilmenidine

receptor pharmacology binding affinity selectivity profiling

Prioritize Rilmenidine over clonidine for your hypertension and metabolic syndrome research models. Its 30-fold selectivity for I1 imidazoline receptors over α2-adrenoceptors provides equivalent antihypertensive efficacy with a 2–3× lower incidence of sedation, eliminating a key confounding variable in behavioral assays. For studies involving obesity or insulin resistance, Rilmenidine avoids the glucose elevation observed with atenolol, maintaining critical metabolic neutrality. With near 100% oral bioavailability and linear pharmacokinetics, it also streamlines your oral solid dosage formulation work. This is the optimal tool compound for cleaner, more translatable results.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 54187-04-1
Cat. No. B1679337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilmenidine
CAS54187-04-1
Synonyms2-(N-(dicyclopropylmethyl)amino)oxazoline
2-(N-(dicyclopropylmethyl)amino)oxazoline phosphate salt
Hyperium
oxaminozoline
rilmenidine
rilmenidine phosphate
S 3341
S 3341 3
S-3341
S-3341-3
S3341
S33413
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)NC3=NCCO3
InChIInChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)
InChIKeyCQXADFVORZEARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rilmenidine (CAS 54187-04-1): A Second-Generation I1-Selective Antihypertensive for Research and Formulation


Rilmenidine is an oxazoline-derivative antihypertensive agent developed by Servier as a second-generation, centrally acting sympatholytic [1]. It is an orally active agonist at imidazoline I1 receptors and, to a lesser extent, α2-adrenoceptors [2]. Its mechanism involves reduction of sympathetic overactivity via central I1 receptor activation in the rostral ventrolateral medulla (RVLM), leading to decreased total peripheral resistance [3]. Distinct from first-generation agents like clonidine, rilmenidine exhibits a markedly higher I1/α2 selectivity ratio, which underpins its improved tolerability profile [4].

Why Generic Substitution Fails: Rilmenidine's Selectivity Profile Cannot Be Assumed in Class Analogs


Centrally acting antihypertensives are not interchangeable due to profound differences in receptor selectivity. Rilmenidine and moxonidine exhibit approximately 30-fold selectivity for I1 imidazoline receptors over α2-adrenoceptors, whereas clonidine displays only a 4-fold selectivity [1]. This differential binding translates directly into clinically meaningful outcomes: at equihypotensive doses, rilmenidine induces 2–3 times less sedation and dry mouth compared to clonidine [2]. Substituting a less selective analog in research or formulation introduces confounding variables related to α2-mediated sedation, bradycardia, and withdrawal hypertension, which can compromise experimental validity and therapeutic safety margins [3].

Quantitative Evidence for Rilmenidine Differentiation: Head-to-Head Data vs. Comparators


Receptor Binding Selectivity: Rilmenidine vs. Clonidine (I1/α2 Discrimination)

Rilmenidine exhibits a 30-fold greater specificity for I1 imidazoline receptors over α2-adrenoceptors, compared to clonidine's 4-fold specificity [1]. In rabbit proximal tubule cells, rilmenidine demonstrates an I1 Ki of 7.1 nM, while its α2-adrenoceptor Ki is 2,440 nM, indicating a 344-fold binding preference for I1 over α2 [2]. Clonidine, by contrast, fails to discriminate between α2-AR and I1 binding sites in the same assay [2]. This molecular selectivity translates into the clinical differentiation: rilmenidine's lower α2 affinity correlates directly with reduced sedation and dry mouth [3].

receptor pharmacology binding affinity selectivity profiling antihypertensive

Adverse Effect Profile: Reduced Sedation and Dry Mouth vs. Clonidine

In a double-blind, multicenter trial of 333 hypertensive patients, rilmenidine (1–2 mg/day) produced a significantly lower incidence of adverse events compared to equihypotensive doses of clonidine (0.15–0.3 mg/day) [1]. Specifically, rilmenidine induced two to three times less dry mouth, daytime drowsiness, and constipation [1][2]. Saccadic eye movement impairment, a sensitive measure of sedation, was not significantly affected after 1 mg rilmenidine, whereas clonidine (150 µg) produced measurable impairment [3].

tolerability side effect profile clinical comparison CNS adverse effects

Metabolic Effects: Glucose Metabolism Improvement vs. Atenolol and Amlodipine

Rilmenidine uniquely improves glucose metabolism while maintaining equivalent antihypertensive efficacy. In a double-blind study versus atenolol in overweight hypertensive patients, fasting glucose increased from 4.8±0.6 to 5.2±0.7 mmol/L in the atenolol group (P<0.01), whereas rilmenidine treatment did not elevate glucose levels [1]. Similarly, in a double-blind parallel study versus amlodipine in metabolic syndrome X patients, both drugs achieved comparable blood pressure reduction (rilmenidine: -13.9/-13.5 mmHg; amlodipine: -17.6/-15.0 mmHg), but only rilmenidine improved glucose metabolism parameters [2].

metabolic syndrome glucose metabolism insulin sensitivity cardiometabolic

Pharmacokinetic Consistency: Near-Complete Oral Bioavailability and Predictable Renal Clearance

Rilmenidine exhibits an absolute oral bioavailability close to 100% (F≈1.0), with no presystemic hepatic metabolism [1]. This contrasts with moxonidine, which undergoes significant first-pass metabolism and has an absolute bioavailability of approximately 88% [2]. Rilmenidine's Tmax is 2 hours, plasma protein binding is only ~7%, and elimination half-life is ~8 hours [1]. Approximately 65% of the dose is excreted unchanged in urine, making renal clearance the predominant elimination pathway [3]. Linear pharmacokinetics are maintained from 0.5 to 2 mg doses [1].

pharmacokinetics bioavailability renal clearance formulation

Blood Pressure Reduction: Equivalent Antihypertensive Efficacy to Major Classes with Superior Tolerability

Rilmenidine demonstrates antihypertensive efficacy equivalent to major reference agents across multiple comparator classes. A meta-analysis of controlled trials shows comparable blood pressure reduction to atenolol, lisinopril, amlodipine, and moxonidine [1][2]. In a direct head-to-head study with moxonidine, DBP decrease reached 8.0 mmHg in the rilmenidine group versus 7.3 mmHg in the moxonidine group (P=0.28), with SBP decrease identical at 7.6 mmHg [3]. Against clonidine, similar dose-dependent reductions in blood pressure were observed, but without the α2-mediated side effects [4].

antihypertensive efficacy blood pressure comparative effectiveness clinical trial

High-Value Research and Industrial Application Scenarios for Rilmenidine


Preclinical Hypertension Models Requiring Minimal Sedation Confounds

Researchers utilizing rodent models of hypertension (SHR, DOCA-salt, or renal artery stenosis) who require chronic blood pressure monitoring with simultaneous behavioral testing should select rilmenidine over clonidine. Rilmenidine's 30-fold I1/α2 selectivity and documented 2–3× lower incidence of sedation enable cleaner interpretation of behavioral assays (e.g., open field, Morris water maze, operant conditioning) without the locomotor suppression and cognitive impairment associated with clonidine [1]. The equivalent antihypertensive efficacy ensures the cardiovascular phenotype is fully expressed [2].

Metabolic Syndrome and Diabetes Comorbidity Studies

For investigations of hypertension in the context of obesity, insulin resistance, or type 2 diabetes (e.g., Zucker diabetic fatty rats, db/db mice, or high-fat diet-induced metabolic syndrome models), rilmenidine is the rational choice over atenolol or other beta-blockers. Rilmenidine avoids the glucose elevation observed with atenolol (0.4 mmol/L fasting glucose increase) and actually improves glucose metabolism parameters compared to amlodipine, which offers no metabolic benefit despite equivalent blood pressure reduction [3][4]. This metabolic neutrality or benefit is critical when studying the interplay between hypertension, sympathetic overactivity, and glucose homeostasis.

Formulation Development of Once-Daily Oral Antihypertensives

Pharmaceutical formulation scientists developing generic or novel oral solid dosage forms of centrally acting antihypertensives should prioritize rilmenidine based on its favorable pharmacokinetic properties. The absolute bioavailability of ≈100% eliminates the complexity of first-pass metabolism and simplifies bioequivalence testing [5]. The phosphate salt form offers high aqueous solubility (>30–83 mg/mL) facilitating dissolution testing and enabling both immediate-release and modified-release formulation strategies . The 8-hour half-life and linear PK from 0.5–2 mg support once-daily or twice-daily dosing regimens [5].

Autophagy and Aging Research Using I1 Receptor Activation

Recent evidence has identified rilmenidine as an inducer of autophagy and a potential longevity-promoting agent through I1-imidazoline receptor (nischarin) activation [6]. In C. elegans models, rilmenidine extends lifespan via mechanisms mimicking caloric restriction [6]. For researchers investigating autophagy induction, cellular stress responses, or aging biology, rilmenidine offers a unique tool compound that is clinically approved, orally bioavailable, and penetrates the CNS, distinguishing it from other autophagy inducers like rapamycin which have immunosuppressive liabilities. This emerging application leverages rilmenidine's established safety profile in humans to explore novel therapeutic areas.

Technical Documentation Hub

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